1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Description
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDAQRRPJYSSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260863-32-8 | |
| Record name | 1-bromo-5-(bromomethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene typically involves:
- Starting from 2,4-difluorobenzene or related difluorobenzene derivatives.
- Selective bromination at the aromatic ring to introduce bromine at the 1-position.
- Introduction of a bromomethyl group at the 5-position through side-chain bromination of a methyl substituent or via a bromomethylation reaction.
This approach requires careful control of reaction conditions to achieve regioselectivity and avoid polybromination or unwanted side reactions.
Aromatic Bromination
2.1 Bromination of Difluorobenzene Derivatives
A common method for introducing the aromatic bromine in the 1-position involves bromination of 2,4-difluorobenzene using liquid bromine with an iron catalyst (iron powder or ferric bromide). The reaction is conducted at low temperatures (typically between -6 to 10 °C) without solvents to enhance selectivity and minimize side reactions.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 2,4-Difluorobenzene, Br2 |
| Catalyst | Iron powder (Fe) |
| Temperature | -6 to 10 °C |
| Reaction Time | 6 to 8 hours |
| Solvent | None (solvent-free) |
| Molar Ratio (Br2) | 0.4 to 1.1 equiv relative to difluorobenzene |
This method yields 2,4-difluoro-1-bromobenzene with high purity and reduced polybromide impurities by recycling unreacted starting material. The hydrogen bromide byproduct is absorbed and converted to sodium bromide, improving environmental and economic aspects of the process.
Introduction of the Bromomethyl Group
The bromomethyl group at the 5-position is generally introduced by brominating a methyl substituent attached to the aromatic ring. This can be achieved by:
- Starting from 1-bromo-5-methyl-2,4-difluorobenzene.
- Bromination of the methyl group using N-bromosuccinimide (NBS) or elemental bromine under radical conditions (e.g., with light or radical initiators).
| Parameter | Typical Conditions |
|---|---|
| Reactant | 1-Bromo-5-methyl-2,4-difluorobenzene |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 |
| Initiator | Light or radical initiator (e.g., AIBN) |
| Solvent | Carbon tetrachloride (CCl4) or similar inert solvents |
| Temperature | Ambient to reflux (25–80 °C) |
| Reaction Time | Several hours (2–8 h) |
This reaction selectively converts the methyl group to the bromomethyl group without affecting the aromatic bromine or fluorine substituents. The radical bromination mechanism ensures substitution at the benzylic position due to the stability of the benzylic radical intermediate.
Alternative Synthetic Routes
4.1 Sandmeyer Reaction for Aromatic Bromination
An alternative aromatic bromination method involves:
- Conversion of an amino-substituted difluorobenzene derivative to its diazonium salt.
- Subsequent reaction with copper(I) bromide (CuBr) in hydrobromic acid under reflux, facilitating replacement of the diazonium group with bromine (Sandmeyer reaction).
This method can yield 1-bromo-3,5-difluorobenzene analogues with yields up to 83%, but it is less economically favorable due to complex reagents and salt byproducts.
Research Findings and Yield Data
Notes on Purity and Characterization
- Purity is typically confirmed by high-performance liquid chromatography (HPLC), with >95% purity considered acceptable for synthetic intermediates.
- Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR, to verify the positions of bromine and fluorine substituents.
- High-resolution mass spectrometry (HRMS) further confirms molecular weight and composition.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of difluorobenzene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiourea. These reactions typically occur under mild conditions with solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 2,4-difluorobenzyl alcohol, 2,4-difluorobenzylamine, and 2,4-difluorobenzylthiol.
Oxidation Reactions: Products include 2,4-difluorobenzoic acid.
Reduction Reactions: Products include 2,4-difluorotoluene.
Scientific Research Applications
Chemical Synthesis Applications
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, enabling the formation of diverse derivatives. Some key applications include:
- Synthesis of Pharmaceuticals : The compound serves as a precursor for the development of pharmaceutical agents. Its bromomethyl group can be involved in nucleophilic substitution reactions, facilitating the introduction of various functional groups necessary for drug activity.
- Production of Agrochemicals : Similar to its role in pharmaceuticals, this compound can be used to synthesize agrochemical products. The introduction of fluorine and bromine atoms can enhance the biological activity of pesticides and herbicides.
- Material Science : The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The presence of electron-withdrawing groups like fluorine can improve the electronic properties of materials.
Biological Applications
The biological activity of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene has been explored primarily through its potential as an antifungal agent. The following points summarize its biological applications:
- Antifungal Development : Research indicates that this compound acts as an intermediate in the synthesis of antifungal agents. Its electrophilic character allows it to interact with nucleophiles within fungal cells, potentially disrupting cellular processes essential for fungal survival.
- Mechanism of Action : The bromomethyl group can act as an electrophile, enhancing the compound's ability to form covalent bonds with biological targets. This mechanism is crucial for its effectiveness as an antifungal agent and warrants further investigation into its interactions at the molecular level .
Future Research Directions
Given the preliminary findings regarding the biological activity and synthetic utility of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene, several avenues for future research are recommended:
- Detailed Mechanistic Studies : Investigating specific interactions at the molecular level could provide insights into its antifungal mechanisms and overall reactivity.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles will be crucial for evaluating its potential as a therapeutic agent.
- Synthesis of Derivatives : Exploring derivatives of this compound may enhance biological activity while reducing toxicity, broadening its applicability in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS 162744-60-7)
- Structure : Bromine at position 5, bromomethyl at position 2, fluorine at positions 1 and 3.
- Properties : Molecular weight 285.91, stored at 0–6°C, purity >97% (HPLC). This isomer exhibits similar reactivity but distinct regioselectivity in substitution reactions due to fluorine positioning .
- Applications : Used in synthesizing antibacterial hybrids and fluorinated pharmaceuticals .
1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS 127425-73-4)
- Structure : Bromine at position 1, bromomethyl at position 4, fluorine at position 2.
- Similarity Score : 0.88 (compared to the target compound). Reduced fluorination decreases electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .
1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
- Structure : Bromine at position 1, fluorine at position 4, methyl at position 2.
- Similarity Score : 0.94. The methyl group enhances steric hindrance, reducing accessibility for reactions at the bromine site .
Functional Group Analogues
1-(Bromomethyl)-2,4-difluorobenzene (CAS 32247-96-4)
- Structure : Bromomethyl at position 1, fluorine at positions 2 and 4.
- Role : A precursor to the target compound, synthesized via alkylation of 2,4-difluorobenzene derivatives. Used in photocatalytic α-alkylation of amines .
α,4-Dibromo-2,6-difluorotoluene
- Structure : Bromine at the methyl group (α-position) and position 4, fluorine at positions 2 and 5.
- Applications : Intermediate in agrochemical synthesis. Higher boiling point (65°C) and density (1.6 g/cm³) compared to the target compound .
Commercial Availability and Pricing
Biological Activity
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene (CAS No. 1260863-32-8) is a halogenated aromatic compound characterized by its unique structural features, including bromine and fluorine substituents on a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceutical agents.
- Molecular Formula : C7H5BrF2
- Molecular Weight : 233.02 g/mol
-
Structure :
The presence of both bromine and fluorine atoms enhances the compound's electrophilic reactivity, making it suitable for various chemical transformations.
The biological activity of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is primarily attributed to its electrophilic nature. The bromomethyl group can act as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction is crucial for its potential antifungal properties and other biological effects.
Biological Activity
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene has been explored for its potential applications in:
- Antifungal Agents : Research indicates that this compound serves as an intermediate in the development of antifungal agents. Its ability to disrupt fungal cellular processes positions it as a candidate for further investigation in medicinal chemistry aimed at treating fungal infections.
- Pharmaceutical Synthesis : The compound is utilized as a precursor in the synthesis of various pharmaceutical compounds, leveraging its reactive groups for further modifications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-fluorobenzene | C7H5BrF | Lacks bromomethyl group; simpler structure |
| 2-Bromo-4-fluorotoluene | C7H6BrF | Contains a methyl group; different reactivity |
| 3-Bromo-2-fluorotoluene | C7H6BrF | Different position of bromine; altered properties |
The distinct combination of bromomethyl and difluoro groups in this compound contributes to its unique chemical properties and potential reactivity compared to these analogs.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating specific interactions at the molecular level could provide insights into its antifungal mechanisms.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
- Synthesis of Derivatives : Exploring derivatives of this compound to enhance biological activity and reduce toxicity.
Q & A
Q. What are the recommended synthetic routes for 1-bromo-5-(bromomethyl)-2,4-difluorobenzene, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a fluorinated toluene derivative. For example, bromination of 2,4-difluorotoluene using bromine or N-bromosuccinimide (NBS) in solvents like CCl₄ or acetonitrile can yield the target compound. Reaction temperature (0–25°C) and stoichiometric control of brominating agents are critical to minimize di- or polybromination byproducts. Yields >70% are achievable under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% typical) .
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and bromine/fluorine positions .
- Mass Spectrometry (MS) for molecular weight verification (MW: 285.91 g/mol) .
Q. What safety precautions are essential during handling?
- Use PPE (gloves, goggles) due to corrosive and irritant properties.
- Store at 0–6°C to prevent degradation .
- Avoid inhalation; work in a fume hood. Toxicity data are limited, so treat as a hazardous material .
Advanced Research Questions
Q. How do substituent positions (bromine, fluorine) influence reactivity in cross-coupling reactions?
The bromomethyl group at position 5 acts as a reactive site for nucleophilic substitution (e.g., Suzuki-Miyaura couplings), while fluorine at positions 2 and 4 enhances electron-withdrawing effects, stabilizing intermediates. Comparative studies show that altering fluorine positions (e.g., 1,3-difluoro vs. 2,4-difluoro) reduces electrophilicity by 20–30%, impacting reaction rates .
Q. What strategies resolve contradictions in reaction outcomes between small-scale and bulk syntheses?
- Scale-dependent heat dissipation : Exothermic bromination in bulk leads to side reactions. Use controlled addition of brominating agents and cooling.
- Solvent polarity : Acetonitrile (high polarity) improves solubility in bulk, reducing aggregation.
- Catalyst optimization : For Pd-mediated couplings, ligand screening (e.g., XPhos vs. SPhos) enhances turnover in larger batches .
Q. How can computational modeling predict biological activity or metabolic pathways?
- Docking studies : The compound’s bromine/fluorine pattern shows affinity for cytochrome P450 enzymes (binding energy: −8.2 kcal/mol).
- ADMET prediction : LogP ≈ 3.1 suggests moderate blood-brain barrier permeability, but fluorines may increase renal clearance. Validate with in vitro assays .
Q. What are the challenges in using this compound for radiopharmaceutical development?
- Isotope incorporation : ⁷⁷Br (t₁/₂ = 57 hr) is preferred for PET imaging, but synthesis requires fast, high-yield bromine-77 labeling.
- In vivo stability : Fluorine substituents reduce metabolic degradation by 40% compared to non-fluorinated analogs .
Methodological Considerations
Q. How to design experiments for analyzing substituent effects on photophysical properties?
- UV-Vis Spectroscopy : Compare λₐ₆ₛ of derivatives with varying halogen positions.
- Time-Resolved Fluorescence : Fluorine’s electronegativity increases excited-state lifetime (e.g., τ = 4.2 ns vs. 2.8 ns for chloro analogs) .
Q. What analytical techniques differentiate between regioisomers or degradation products?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals from bromine/fluorine positional isomers.
- X-ray Crystallography : Provides definitive structural confirmation but requires high-purity crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
